molecular formula C7H7NO3 B594805 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-43-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No.: B594805
CAS No.: 1246088-43-6
M. Wt: 153.137
InChI Key: SXRLRBBARNJINI-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound characterized by a fused dioxin and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxin ring.

Reaction Conditions:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Typically an organic solvent like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the dioxin ring, forming simpler pyridine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-one.

    Reduction: Formation of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol exerts its effects depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine:

    2-Hydroxy-3-pyridinecarboxaldehyde: A precursor in the synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol.

    1,4-Dioxin Derivatives: Compounds with similar dioxin rings but different substituents, affecting their chemical properties and applications.

Uniqueness

This compound is unique due to its fused ring system and the presence of a hydroxyl group, which provides distinct reactivity and potential for diverse applications in various fields of research.

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C7H7NO
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 1246088-43-6
  • Physical State : White to pale yellow crystalline solid
  • Solubility : Soluble in water and alcohols; unstable in strong acids and bases .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the dioxin ring and subsequent functionalization to achieve the desired biological activity. Specific synthetic routes can be referenced in detailed chemical literature.

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
2aNPM1-ALK0.54
2bcRAF[Y340D][Y341D]0.36
2cJAK30.46

These compounds demonstrated high inhibitory activity against specific kinases involved in cancer progression, suggesting their potential as therapeutic agents for cancer treatment .

Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of related compounds. For example, derivatives have been evaluated for their binding affinities at serotonin receptors, indicating potential antidepressant-like activities. One notable compound showed a binding affinity of Ki = 96 nM at the 5-HT1A receptor and Ki = 9.8 nM at the serotonin transporter, outperforming traditional antidepressants like fluoxetine in efficacy .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Protein Kinase Inhibition : The compounds primarily target protein kinases such as JAK3 and cRAF, which are crucial in signaling pathways associated with cell proliferation and survival.
  • Receptor Binding : The ability to bind to serotonin receptors suggests a dual mechanism where these compounds might modulate neurotransmitter systems alongside their antitumor effects.

Case Study 1: Anticancer Activity

In a study focused on evaluating the anticancer properties of various derivatives of this compound, researchers found that certain analogs exhibited IC50 values as low as 0.25 µM against NPM1-ALK positive cells. This level of potency indicates a strong potential for these compounds in targeted cancer therapies.

Case Study 2: Antidepressant Effects

Another investigation assessed the antidepressant potential of related compounds through behavioral tests in mice. The results indicated that certain derivatives not only bound effectively to serotonin receptors but also significantly reduced immobility time in forced swim tests—an indicator of antidepressant activity.

Properties

IUPAC Name

3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRLRBBARNJINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678385
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-43-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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